molecular formula C13H9F2N3O3S B10873168 3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide

3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide

Cat. No.: B10873168
M. Wt: 325.29 g/mol
InChI Key: YKUZKLMWQWOAOB-UHFFFAOYSA-N
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Description

3,4-Difluoro-N~1~-{[2-(2-furylcarbonyl)hydrazino]carbothioyl}benzamide is an organic compound with the molecular formula C13H9F2N3O3S It is a derivative of benzamide, featuring difluoro substitution on the benzene ring and a furan ring attached through a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N~1~-{[2-(2-furylcarbonyl)hydrazino]carbothioyl}benzamide typically involves the following steps:

    Formation of the hydrazino intermediate: The reaction begins with the condensation of 2-furylcarbonyl chloride with hydrazine hydrate to form 2-(2-furylcarbonyl)hydrazine.

    Thioamide formation: The intermediate is then reacted with carbon disulfide and a base, such as potassium hydroxide, to form the corresponding thioamide.

    Coupling with difluorobenzoyl chloride: Finally, the thioamide is coupled with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N~1~-{[2-(2-furylcarbonyl)hydrazino]carbothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The difluoro groups on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoro groups.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

    Biological Studies: Its interactions with enzymes and proteins can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N~1~-{[2-(2-furylcarbonyl)hydrazino]carbothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the furan ring can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the furan and hydrazino groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-Furylcarbonylhydrazine: Lacks the difluorobenzoyl moiety, which may reduce its binding affinity to certain targets.

    Thioamide Derivatives: Similar in terms of the thioamide group but may differ in other substituents, affecting their overall properties.

Uniqueness

3,4-Difluoro-N~1~-{[2-(2-furylcarbonyl)hydrazino]carbothioyl}benzamide is unique due to its combination of difluoro substitution, furan ring, and hydrazino linkage. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with various biological targets and its versatility in chemical reactions.

Properties

Molecular Formula

C13H9F2N3O3S

Molecular Weight

325.29 g/mol

IUPAC Name

3,4-difluoro-N-[(furan-2-carbonylamino)carbamothioyl]benzamide

InChI

InChI=1S/C13H9F2N3O3S/c14-8-4-3-7(6-9(8)15)11(19)16-13(22)18-17-12(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H2,16,18,19,22)

InChI Key

YKUZKLMWQWOAOB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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